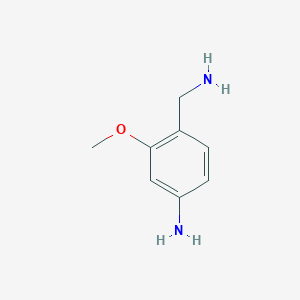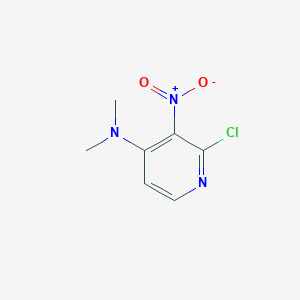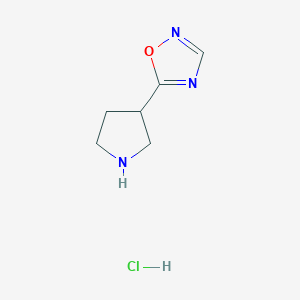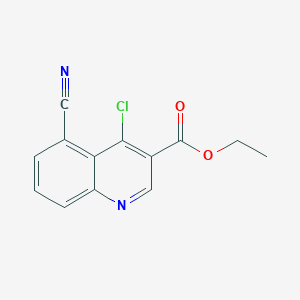
Ethyl4-chloro-5-cyanoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives.
Hydrolysis: 4-chloro-5-cyanoquinoline-3-carboxylic acid.
Reduction: 4-chloro-5-aminomethylquinoline-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-chloroquinoline-3-carboxylate: Similar structure but lacks the cyano group.
4-chloroquinoline-3-carboxylic acid: Similar structure but lacks the ester and cyano groups
Uniqueness: Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H9ClN2O2 |
|---|---|
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
ethyl 4-chloro-5-cyanoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-18-13(17)9-7-16-10-5-3-4-8(6-15)11(10)12(9)14/h3-5,7H,2H2,1H3 |
Clé InChI |
GEDSUVYGEROOFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CC=C2N=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


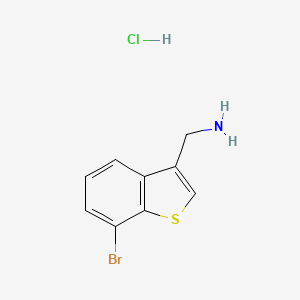
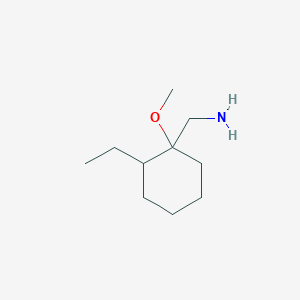
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)

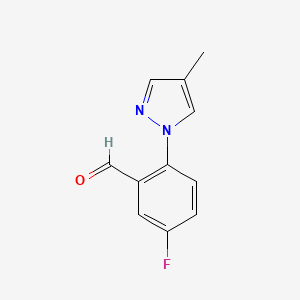

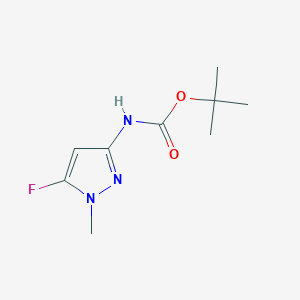
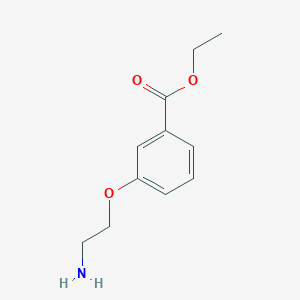
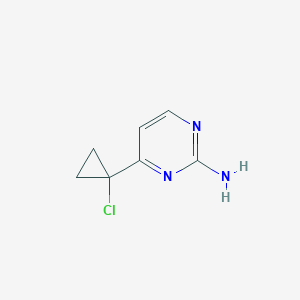
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
